

Spectroscopic Profile of 2-Amino-5-methylbenzenesulfonic Acid: A Technical Guide

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Compound of Interest

Compound Name: 2-Amino-5-methylbenzenesulfonic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-Amino-5-methylbenzenesulfonic acid**, a compound of interest in various chemical and pharmaceutical research areas. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, offering valuable data for substance identification, structural elucidation, and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ^1H and ^{13}C NMR data for **2-Amino-5-methylbenzenesulfonic acid** are summarized below.

^1H NMR Spectral Data

The ^1H NMR spectrum of **2-Amino-5-methylbenzenesulfonic acid** exhibits distinct signals corresponding to the aromatic protons and the methyl group protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

Proton Assignment	Chemical Shift (δ) (ppm)	Multiplicity	Coupling Constant (J) (Hz)
H-3	7.49	d	8.1
H-4	7.26	dd	8.1, 1.8
H-6	6.75	d	1.8
-CH ₃	2.28	s	-
-NH ₂	4.9 (broad)	s	-
-SO ₃ H	11.5 (broad)	s	-

Note: The chemical shifts of protons attached to heteroatoms (-NH₂ and -SO₃H) can be broad and their positions may vary depending on the solvent and concentration.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts for each carbon atom of **2-Amino-5-methylbenzenesulfonic acid** are presented below.

Carbon Assignment	Chemical Shift (δ) (ppm)
C-1	139.1
C-2	116.8
C-3	131.2
C-4	124.8
C-5	136.5
C-6	114.2
-CH ₃	20.8

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The characteristic vibrational frequencies for **2-Amino-5-methylbenzenesulfonic acid** are listed below.

Wavenumber (cm ⁻¹)	Vibrational Mode	Functional Group
3400-3300	N-H Stretch	Amino group (-NH ₂)
3100-3000	C-H Stretch	Aromatic C-H
2980-2850	C-H Stretch	Methyl group (-CH ₃)
1620-1580	C=C Stretch	Aromatic ring
1520-1480	N-H Bend	Amino group (-NH ₂)
1250-1150	S=O Stretch	Sulfonic acid group (-SO ₃ H)
1050-1000	S-O Stretch	Sulfonic acid group (-SO ₃ H)
850-800	C-H Bend (out-of-plane)	Substituted benzene

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The maximum absorption wavelength (λ_{max}) for **2-Amino-5-methylbenzenesulfonic acid** in a suitable solvent is indicative of its conjugated system.

Parameter	Value
λ_{max}	~290 nm

Note: The exact λ_{max} can be influenced by the solvent used.

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data presented.

NMR Spectroscopy

A solution of **2-Amino-5-methylbenzenesulfonic acid** is prepared in a deuterated solvent (e.g., DMSO- d_6 or D_2O) and transferred to an NMR tube. The spectrum is recorded on an NMR spectrometer, typically operating at a frequency of 300 MHz or higher for 1H NMR and 75 MHz or higher for ^{13}C NMR. Chemical shifts are referenced to an internal standard, such as tetramethylsilane (TMS).

IR Spectroscopy

For solid samples, the Attenuated Total Reflectance (ATR) or KBr pellet method is commonly employed. For the ATR method, a small amount of the solid sample is placed directly on the ATR crystal. For the KBr pellet method, the sample is ground with potassium bromide and pressed into a thin pellet. The spectrum is then recorded using an FT-IR spectrometer.

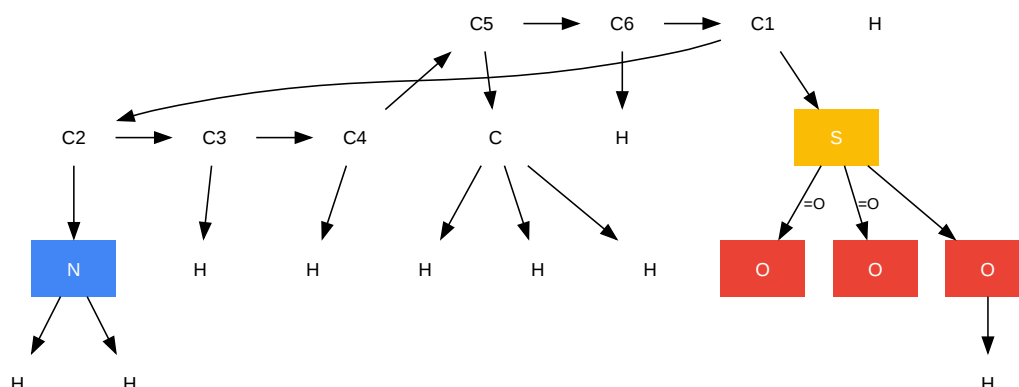
UV-Vis Spectroscopy

A dilute solution of **2-Amino-5-methylbenzenesulfonic acid** is prepared in a UV-transparent solvent (e.g., water or ethanol). The absorbance of the solution is measured over a range of wavelengths (typically 200-400 nm) using a UV-Vis spectrophotometer. The wavelength of maximum absorbance (λ_{max}) is then determined from the resulting spectrum.

Visualizations

Molecular Structure and NMR Assignments

The following diagram illustrates the molecular structure of **2-Amino-5-methylbenzenesulfonic acid** with the atom numbering used for the NMR assignments.

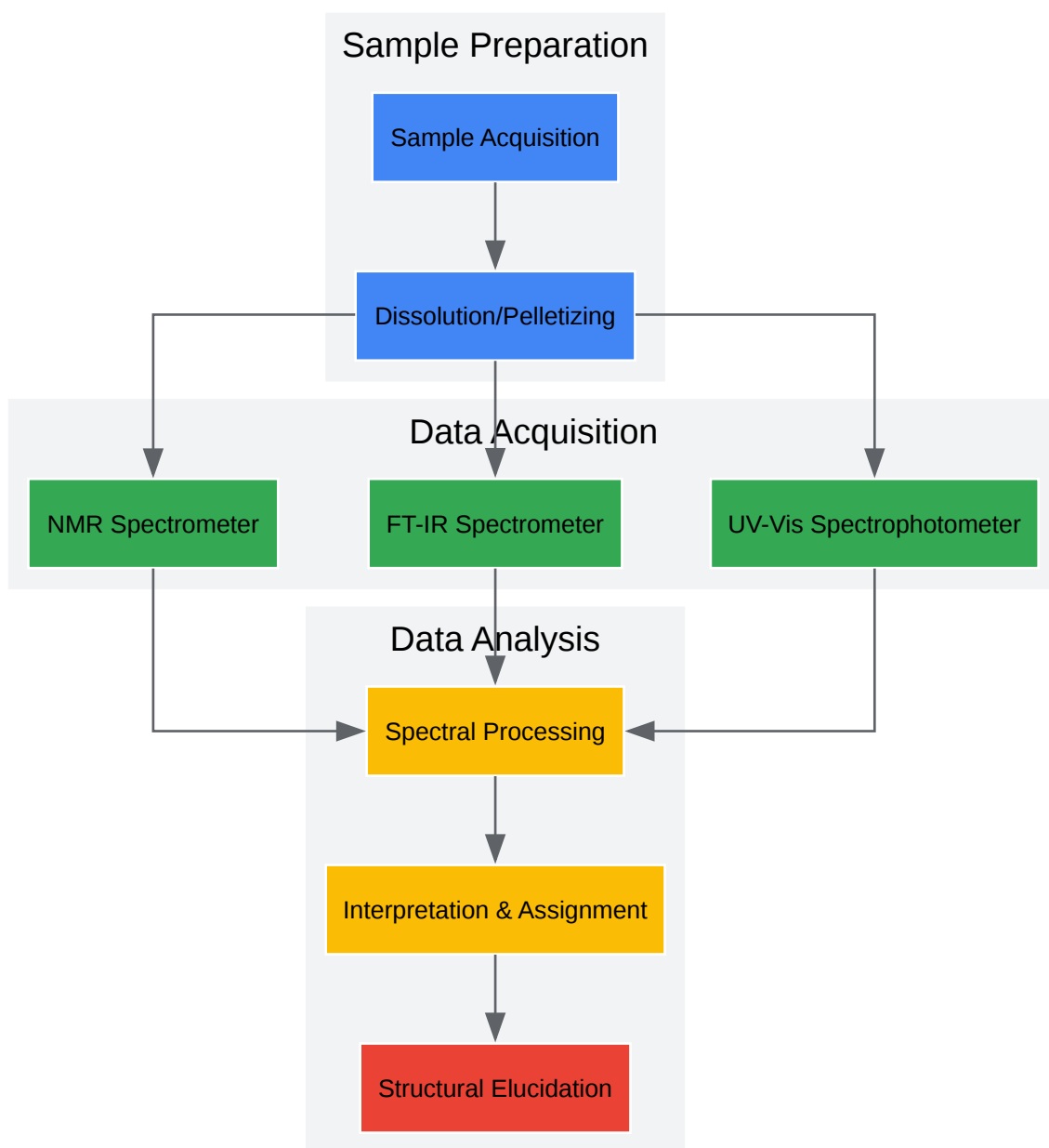


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Caption: Molecular structure of **2-Amino-5-methylbenzenesulfonic acid** with atom numbering.

General Spectroscopic Analysis Workflow

The logical flow of a typical spectroscopic analysis is depicted in the following diagram.



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Caption: General workflow for spectroscopic analysis from sample preparation to data interpretation.

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